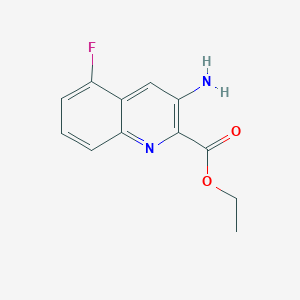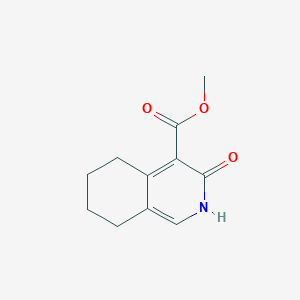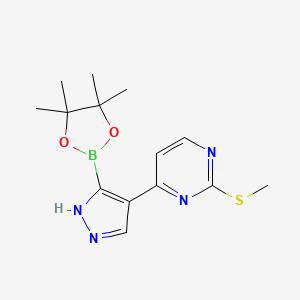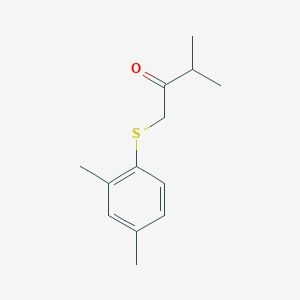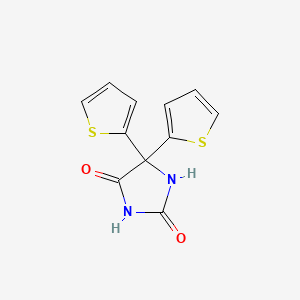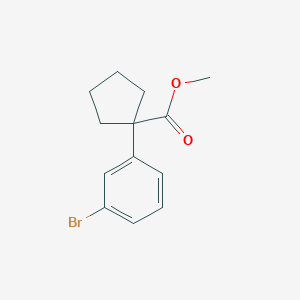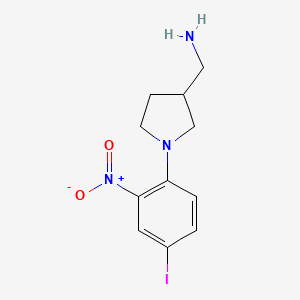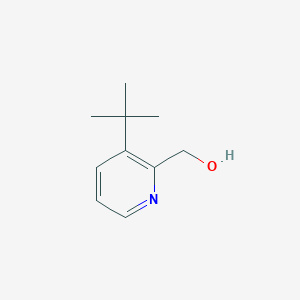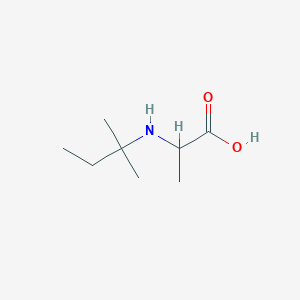
Tert-pentylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-pentylalanine: is an amino acid derivative with a tert-pentyl group attached to the alpha carbon of alanine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tert-pentylalanine can be synthesized through several methods. One common approach involves the alkylation of alanine with tert-pentyl halides under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alanine, followed by the addition of tert-pentyl halide to form the desired product.
Industrial Production Methods: In an industrial setting, this compound can be produced using a similar alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Tert-pentylalanine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The tert-pentyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro-tert-pentylalanine or nitroso-tert-pentylalanine.
Reduction: Tert-pentylalanol.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tert-pentylalanine is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, this compound is used to study protein structure and function. It can be incorporated into peptides and proteins to investigate the effects of steric hindrance and hydrophobic interactions on protein folding and stability.
Medicine: this compound derivatives are being explored for their potential therapeutic properties. These compounds may act as enzyme inhibitors or receptor agonists/antagonists, offering new avenues for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of tert-pentylalanine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The tert-pentyl group can provide steric hindrance, affecting the binding affinity and specificity of the compound. Additionally, the hydrophobic nature of the tert-pentyl group can influence the solubility and membrane permeability of the compound.
Vergleich Mit ähnlichen Verbindungen
Phenylalanine: An essential amino acid with a benzyl side chain.
Leucine: An essential amino acid with an isobutyl side chain.
Valine: An essential amino acid with an isopropyl side chain.
Comparison: Tert-pentylalanine is unique due to its tert-pentyl side chain, which provides greater steric hindrance and hydrophobicity compared to the side chains of phenylalanine, leucine, and valine. This uniqueness makes this compound a valuable tool in studying the effects of bulky and hydrophobic side chains on protein structure and function.
Eigenschaften
Molekularformel |
C8H17NO2 |
|---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
2-(2-methylbutan-2-ylamino)propanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-5-8(3,4)9-6(2)7(10)11/h6,9H,5H2,1-4H3,(H,10,11) |
InChI-Schlüssel |
WBRIDAVUKDCTPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)NC(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Di-tert-butyl(2'-isopropoxy-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B13654769.png)
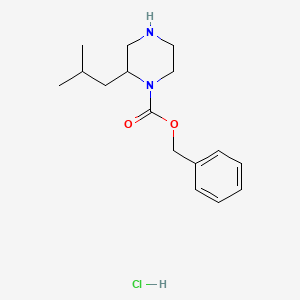
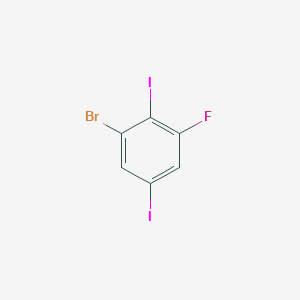
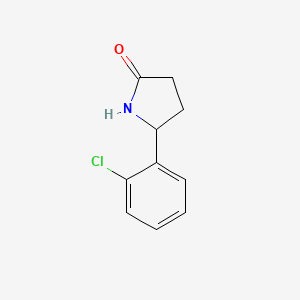
![4-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13654792.png)
![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid](/img/structure/B13654793.png)
